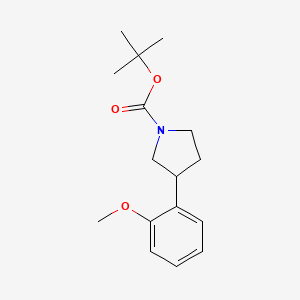
iron(3+);nickel(2+);oxygen(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound iron(3+);nickel(2+);oxygen(2-) is a mixed metal oxide consisting of iron, nickel, and oxygen. This compound is often found in the form of nickel ferrite (NiFe2O4), which is a type of spinel structure. Nickel ferrite is known for its magnetic properties and is widely used in various applications, including catalysis, magnetic materials, and electronic devices.
准备方法
Synthetic Routes and Reaction Conditions
Nickel ferrite can be synthesized through various methods, including:
Co-precipitation Method: This involves the simultaneous precipitation of iron and nickel hydroxides from their respective salts, followed by calcination to form the mixed oxide.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain the desired oxide.
Hydrothermal Synthesis: This involves the reaction of metal salts in an aqueous solution at high temperatures and pressures to form the mixed oxide.
Solid-State Reaction: This method involves the mixing of metal oxides or carbonates, followed by high-temperature calcination to form the mixed oxide.
Industrial Production Methods
In industrial settings, nickel ferrite is typically produced through the solid-state reaction method due to its simplicity and scalability. The process involves mixing iron oxide (Fe2O3) and nickel oxide (NiO) in stoichiometric proportions, followed by calcination at temperatures ranging from 800°C to 1200°C.
化学反应分析
Types of Reactions
Nickel ferrite undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Nickel ferrite can participate in redox reactions, where iron and nickel ions can change their oxidation states.
Substitution Reactions: Nickel ferrite can undergo substitution reactions where other metal ions replace iron or nickel ions in the lattice.
Hydrolysis Reactions: Nickel ferrite can react with water to form hydroxides.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction reactions.
Acids and Bases: Such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis and substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state oxides.
Reduction: Formation of lower oxidation state oxides or elemental metals.
Substitution: Formation of mixed metal oxides with different metal ions.
科学研究应用
Nickel ferrite has a wide range of scientific research applications, including:
Magnetic Materials: Due to its ferrimagnetic properties, nickel ferrite is used in magnetic storage devices, transformers, and inductors.
Biomedical Applications: Used in magnetic resonance imaging (MRI) as a contrast agent and in targeted drug delivery systems.
Environmental Applications: Used in the removal of heavy metals and pollutants from water through adsorption and catalysis.
作用机制
The mechanism by which nickel ferrite exerts its effects depends on its application:
Catalysis: In catalytic applications, nickel ferrite provides active sites for the adsorption and reaction of reactants.
Magnetic Properties: The ferrimagnetic properties of nickel ferrite arise from the alignment of magnetic moments of iron and nickel ions in the spinel structure.
Biomedical Applications: In MRI, nickel ferrite enhances the contrast by altering the relaxation times of protons in the body.
相似化合物的比较
Nickel ferrite can be compared with other similar compounds, such as:
Cobalt Ferrite (CoFe2O4): Similar to nickel ferrite, cobalt ferrite is a spinel ferrite with magnetic properties.
Zinc Ferrite (ZnFe2O4): Zinc ferrite is another spinel ferrite with lower magnetic properties compared to nickel ferrite.
Copper Ferrite (CuFe2O4): Copper ferrite has unique catalytic properties and is used in various oxidation reactions.
Nickel ferrite stands out due to its balanced magnetic and catalytic properties, making it versatile for various applications.
属性
分子式 |
Fe2NiO4 |
|---|---|
分子量 |
234.38 g/mol |
IUPAC 名称 |
iron(3+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Fe.Ni.4O/q2*+3;+2;4*-2 |
InChI 键 |
HQEHYRCFPBNMFD-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)

![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)

![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)



![4-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B13680704.png)
![7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]](/img/structure/B13680705.png)
![2-[4-(Methoxycarbonyl)phenyl]-2-phenylacetic Acid](/img/structure/B13680715.png)
![Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)
